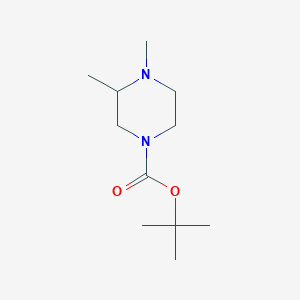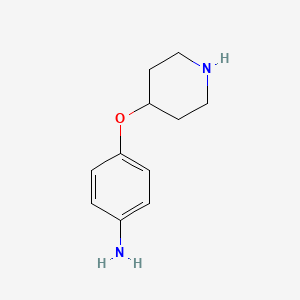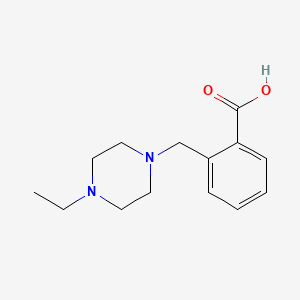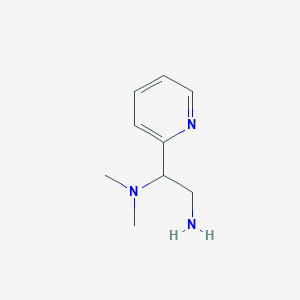
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine
Übersicht
Beschreibung
“N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine” is a chemical compound with the CAS Number: 23826-72-4 . It has a molecular weight of 165.24 . The compound is typically stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium amide and toluene . Another method involves a multi-step reaction with pyridine, P2S5, and Raney nickel in acetone . Yet another method involves a two-step reaction with SOCl2 and pyridine, followed by LiAlH4 in diethyl ether .Molecular Structure Analysis
The molecular structure of “N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine” is represented by the InChI Code: 1S/C9H15N3/c1-12(2)8-7-11-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3, (H,10,11) . The InChI key is PBPMFHCGVZTYHV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can undergo several chemical reactions. For instance, it can react with sodium amide in toluene . It can also undergo a multi-step reaction with pyridine, P2S5, and Raney nickel in acetone . Another possible reaction involves SOCl2 and pyridine, followed by LiAlH4 in diethyl ether .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 165.24 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Application 1: Chemodivergent Synthesis
- Summary of the Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Application 2: Molecular Simulation of Adsorption
- Summary of the Application: This compound, also known as NETS, is used as a low-molecular-weight clay-swelling inhibitor. It is widely used to prevent clay swelling .
- Methods of Application: The adsorption mechanism of NETS on the surface of montmorillonite (Mnt) was investigated using molecular dynamics (MD) simulations .
- Results or Outcomes: The results show that the adsorption ability of NETS on the Mnt surface was affected significantly by the molecular conformation. Specifically, the dihedral angle of NETS adsorbed on the surface of Mnt decreases by ∼20° and tends to adsorb on the surface of Mnt in a plane state .
Application 3: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of the Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 4: Synthesis of Imidazole Derivatives
- Summary of the Application: This compound is used in the synthesis of imidazole derivatives .
- Methods of Application: The derivatives of 1,3-diazole were synthesized .
- Results or Outcomes: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Application 5: Hydration Inhibitor
- Summary of the Application: This compound, also known as NETS, is used as a hydration inhibitor in drilling fluids .
- Methods of Application: The adsorption mechanism of NETS on the surface of montmorillonite (Mnt) was investigated using molecular dynamics (MD) simulations .
- Results or Outcomes: The results show that the adsorption ability of NETS on the Mnt surface was affected significantly by the molecular conformation. Specifically, the dihedral angle of NETS adsorbed on the surface of Mnt decreases by 20° and tends to adsorb on the surface of Mnt in a plane state .
Application 6: Antiproliferative Activity
- Summary of the Application: This compound is used in the synthesis of compounds that showed significant antiproliferative activity in various cancer cell lines .
- Methods of Application: The antiproliferative activity of all target compounds was measured by MTT assay on various cancer cell lines .
- Results or Outcomes: Most of the compounds showed significant antiproliferative activity in all the test cancer cells .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302, H335, and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXPIRRODJPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602688 | |
| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine | |
CAS RN |
933756-92-4 | |
| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



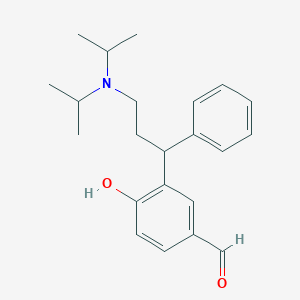
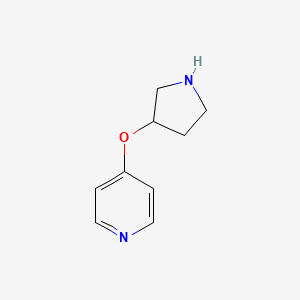
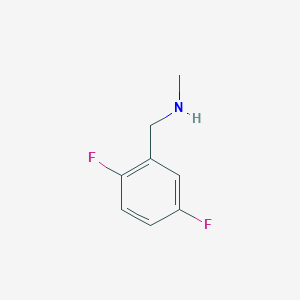
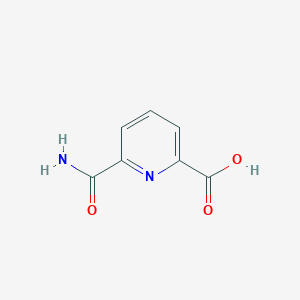
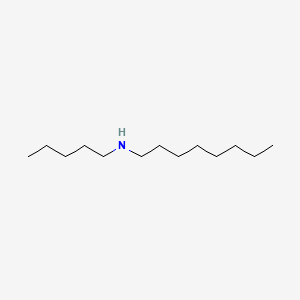
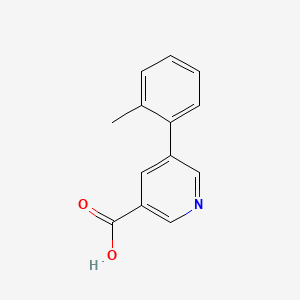
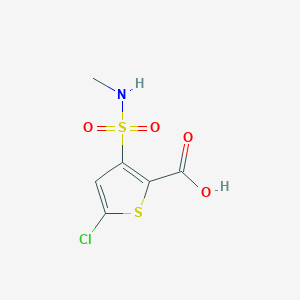
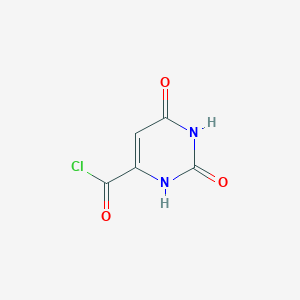
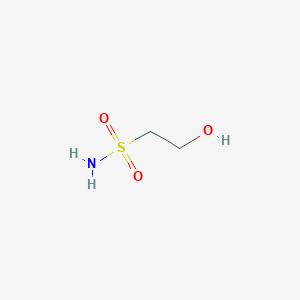
![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)
